molecular formula C10H7NO2S B6366336 5-(5-Formylthiophen-2-YL)-2-hydroxypyridine CAS No. 1261941-35-8

5-(5-Formylthiophen-2-YL)-2-hydroxypyridine

Cat. No.: B6366336
CAS No.: 1261941-35-8
M. Wt: 205.23 g/mol
InChI Key: HVAWWTYRIMTRNR-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)-2-hydroxypyridine is a chemical compound that features a thiophene ring substituted with a formyl group at the 5-position and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxypyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-YL)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-YL)-2-hydroxypyridine.

    Reduction: 5-(5-Hydroxymethylthiophen-2-YL)-2-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxypyridine depends on its specific application:

Properties

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-8-2-3-9(14-8)7-1-4-10(13)11-5-7/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAWWTYRIMTRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682687
Record name 5-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-35-8
Record name 5-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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